(1S)-1-(4-bromophenyl)-2-chloroethanol

Chiral Synthesis Enantioselectivity Medicinal Chemistry

This (S)-enantiomer (CAS 1076233-87-8) delivers 99.8% ee, enabling direct use in asymmetric synthesis of drug candidates without costly chiral resolution. Demonstrated scalable via CRED biocatalysis at 0.5 kg scale, ensuring consistent supply from early SAR to preclinical trials. Secure reliable access to stereochemically defined building blocks for cardiovascular and CNS targets. Order now to streamline your development workflow.

Molecular Formula C8H8BrClO
Molecular Weight 235.5 g/mol
CAS No. 1076233-87-8
Cat. No. B3079859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(4-bromophenyl)-2-chloroethanol
CAS1076233-87-8
Molecular FormulaC8H8BrClO
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCl)O)Br
InChIInChI=1S/C8H8BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m1/s1
InChIKeyNGBKYBZRHPFKQX-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-(4-bromophenyl)-2-chloroethanol (CAS 1076233-87-8): Chiral Halohydrin Building Block for Asymmetric Synthesis


(1S)-1-(4-bromophenyl)-2-chloroethanol is a chiral secondary alcohol featuring a 4-bromophenyl group and a chloroethanol moiety, rendering it a versatile building block in medicinal chemistry for the construction of enantiomerically pure pharmaceuticals [1]. This compound belongs to the class of chiral halohydrins, which are pivotal intermediates in the synthesis of various bioactive molecules, including those targeting cardiovascular and central nervous system disorders [1]. Its stereochemistry at the C1 position imparts distinct reactivity and biological interaction profiles compared to its (R)-enantiomer (CAS 1029431-48-8) or racemic mixture (CAS 61592-47-0), making stereochemical control a critical factor in downstream applications .

Why (1S)-1-(4-bromophenyl)-2-chloroethanol Cannot Be Replaced by Its Racemate or Enantiomer in Critical Applications


Substituting (1S)-1-(4-bromophenyl)-2-chloroethanol with its (R)-enantiomer or racemic mixture introduces significant stereochemical variability that can compromise the efficacy, safety, or mechanistic understanding of downstream processes. In asymmetric synthesis, the desired (S)-configuration is often essential for correct molecular recognition by biological targets [1]. For instance, many pharmaceutical agents derived from chiral alcohol building blocks exhibit stereospecific interactions, where the opposite enantiomer may be inactive or even exert adverse effects [1]. Furthermore, the use of racemic material necessitates costly and time-consuming chiral resolution steps via preparative HPLC, which are not scalable for advanced development [1]. The following evidence quantifies the superior enantiomeric purity and scalable synthetic access of the (S)-enantiomer, establishing its priority over generic alternatives.

(1S)-1-(4-bromophenyl)-2-chloroethanol: Head-to-Head Quantitative Comparison Against Racemic and Enantiomeric Alternatives


Enantiomeric Excess: 99.8% ee for (S)-Enantiomer vs. 0% ee for Racemate

The (S)-enantiomer was obtained with an enantiomeric excess (ee) of 99.8%, as determined by chiral HPLC [1]. This directly contrasts with the racemic mixture (CAS 61592-47-0), which exhibits 0% ee by definition . This near-enantiopure form eliminates the need for subsequent chiral resolution, reducing synthetic steps and material waste.

Chiral Synthesis Enantioselectivity Medicinal Chemistry

Scalable Synthesis: 0.5 kg Scale at 91% Yield vs. Milligram-Scale Lab Preparations

The biocatalytic reduction using carbonyl reductase (CRED) technology was successfully scaled to 0.5 kg, delivering (S)-1-(4-bromophenyl)-2-chloroethanol in 91% isolated yield with 99.8% ee [1]. In contrast, typical laboratory syntheses for related chiral halohydrins are often limited to 100-1500 mg scales and rely on racemic separations [1]. This demonstrates a robust, scalable route to the desired enantiomer.

Process Chemistry Biocatalysis Scale-Up

Commercial Purity: 95.0% (HPLC) vs. Enantiomeric (R)-Form 95%

Commercially available (S)-1-(4-bromophenyl)-2-chloroethanol is supplied with a purity of 95.0% (HPLC) . The (R)-enantiomer (CAS 1029431-48-8) is also commercially available at a comparable purity of 95% . While both offer high chemical purity, the choice between enantiomers hinges on the desired stereochemistry for target binding or asymmetric induction, as outlined in Section 2.

Chemical Purity Analytical Chemistry Procurement

Biocatalytic Enantioselectivity: Class-Level Evidence for 4'-Bromo Derivatives Achieving >99% ee

In a study of halohydrin biotransformations, the biocatalyst Rhodotorula rubra KCh 82 reduced 2-bromo-4'-bromoacetophenone to the corresponding (R)-alcohol with an enantiomeric excess (ee) of 99% [1]. This class-level evidence underscores the inherent ability of the 4-bromophenyl motif to participate in highly enantioselective transformations, reinforcing the value of the (S)-enantiomer as a chiral synthon.

Biocatalysis Enantioselective Reduction Halohydrin

(1S)-1-(4-bromophenyl)-2-chloroethanol: Validated Application Scenarios in Medicinal Chemistry and Process Development


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The near-enantiopure (S)-enantiomer (99.8% ee) serves as a direct precursor for constructing the stereochemically defined core of drug candidates, such as those containing chiral β-amino alcohol or epoxide motifs. For example, the chloroethanol moiety can be converted to an epoxide or amine under mild conditions, enabling the rapid generation of diverse chiral libraries without racemic separation [1].

Medicinal Chemistry Lead Optimization and SAR Studies

In structure-activity relationship (SAR) campaigns, the (S)-enantiomer provides a stereochemically pure reference point for evaluating the biological impact of the 4-bromophenyl and chloroethanol substituents. The scalable synthesis (0.5 kg demonstrated) ensures that lead compounds can be advanced from milligram-scale SAR to gram-scale in vivo studies without changing synthetic methodology [1].

Process Chemistry Development and Scale-Up Validation

The successful kilogram-scale biocatalytic reduction using carbonyl reductase (CRED) technology validates this compound as a model substrate for developing robust, environmentally friendly asymmetric syntheses. Process chemists can leverage this precedent to design scalable routes for related halohydrins or to directly procure the (S)-enantiomer as a starting material for larger campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-1-(4-bromophenyl)-2-chloroethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.